trans-2-Phenoxycyclopropylamine
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Overview
Description
trans-2-Phenoxycyclopropylamine: is an organic compound that belongs to the class of cyclopropylamines It is characterized by a cyclopropane ring substituted with a phenoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenoxycyclopropylamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with ethyl diazoacetate to form cis,trans-ethyl 2-phenylcyclopropanecarboxylate. This intermediate is then isomerized using anhydrous sodium ethoxide to yield predominantly the trans isomer. The ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then converted to the amine via a Curtius rearrangement involving thionyl chloride and sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: trans-2-Phenoxycyclopropylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropylamines.
Scientific Research Applications
Chemistry: trans-2-Phenoxycyclopropylamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a monoamine oxidase inhibitor (MAOI). This property makes it a candidate for the treatment of neurological disorders such as depression and anxiety .
Industry: The compound is also explored for its applications in the development of agrochemicals and pharmaceuticals. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The primary mechanism of action of trans-2-Phenoxycyclopropylamine involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
trans-2-Phenylcyclopropylamine: Another cyclopropylamine with a phenyl group instead of a phenoxy group.
trans-2-Phenylcyclopropylamine Hydrochloride: The hydrochloride salt form of trans-2-Phenylcyclopropylamine, used for similar applications.
Uniqueness: trans-2-Phenoxycyclopropylamine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
702-27-2 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1R,2R)-2-phenoxycyclopropan-1-amine |
InChI |
InChI=1S/C9H11NO/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 |
InChI Key |
LWTVCQHYQVDFLN-RKDXNWHRSA-N |
SMILES |
C1C(C1OC2=CC=CC=C2)N |
Isomeric SMILES |
C1[C@H]([C@@H]1OC2=CC=CC=C2)N |
Canonical SMILES |
C1C(C1OC2=CC=CC=C2)N |
Origin of Product |
United States |
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